molecular formula C30H21BrO2 B14523989 4-(1-Bromo-2,2-diphenylethenyl)-5,5-diphenylfuran-2(5H)-one CAS No. 62378-43-2

4-(1-Bromo-2,2-diphenylethenyl)-5,5-diphenylfuran-2(5H)-one

Cat. No.: B14523989
CAS No.: 62378-43-2
M. Wt: 493.4 g/mol
InChI Key: MRQNPWYVKQUWBO-UHFFFAOYSA-N
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Description

4-(1-Bromo-2,2-diphenylethenyl)-5,5-diphenylfuran-2(5H)-one is a complex organic compound characterized by its unique structure, which includes a brominated diphenylethenyl group and a diphenylfuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromo-2,2-diphenylethenyl)-5,5-diphenylfuran-2(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Diphenylethenyl Bromide: The initial step involves the bromination of diphenylethene using bromine in the presence of a catalyst such as iron(III) bromide.

    Cyclization to Furanone: The brominated diphenylethene is then subjected to cyclization with a suitable reagent, such as acetic anhydride, to form the furanone ring.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromo-2,2-diphenylethenyl)-5,5-diphenylfuran-2(5H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered electronic properties.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

4-(1-Bromo-2,2-diphenylethenyl)-5,5-diphenylfuran-2(5H)-one has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Materials Science: Explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(1-Bromo-2,2-diphenylethenyl)-5,5-diphenylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the diphenylethenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Bromo-2,2-diphenylethenyl)-4-ethylbenzene
  • 1-(1-Bromo-2,2-diphenylethenyl)-4-fluorobenzene
  • 1-(1-Bromo-2,2-diphenylethenyl)-3-fluorobenzene

Comparison

Compared to these similar compounds, 4-(1-Bromo-2,2-diphenylethenyl)-5,5-diphenylfuran-2(5H)-one is unique due to the presence of the furanone ring, which imparts distinct chemical and physical properties

Properties

CAS No.

62378-43-2

Molecular Formula

C30H21BrO2

Molecular Weight

493.4 g/mol

IUPAC Name

4-(1-bromo-2,2-diphenylethenyl)-5,5-diphenylfuran-2-one

InChI

InChI=1S/C30H21BrO2/c31-29(28(22-13-5-1-6-14-22)23-15-7-2-8-16-23)26-21-27(32)33-30(26,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H

InChI Key

MRQNPWYVKQUWBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC(=O)OC2(C3=CC=CC=C3)C4=CC=CC=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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